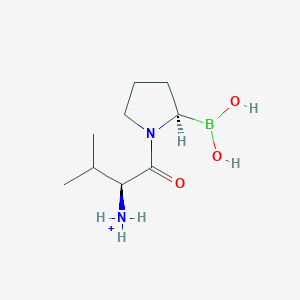

L-Val-L-boroPro

Description

DPP8/DPP9 Inhibition Dynamics

Val-boroPro functions as a potent, non-selective inhibitor of post-proline-cleaving serine proteases, with highest affinity for DPP8 and DPP9. These cytosolic enzymes are distinguished from other dipeptidyl peptidase family members (e.g., DPP4) by their unique substrate specificity and intracellular localization. Structural studies reveal that Val-boroPro binds irreversibly to the catalytic serine residues of DPP8/DPP9, forming a covalent adduct that blocks their enzymatic activity. This inhibition disrupts the physiological interaction between DPP9 and inflammasome sensors such as NLRP1 and CARD8, which are normally stabilized in an autoinhibited state by DPP9 binding.

Notably, proteasome activity is required for Val-boroPro’s effects, as proteasome inhibitors like MG132 and bortezomib completely abolish pyroptosis induction. This dependency suggests that DPP8/DPP9 inhibition triggers proteasomal degradation of regulatory proteins that restrain inflammasome activation. For example, in murine macrophages, Val-boroPro displaces NLRP1b from DPP9, leading to autoproteolysis of NLRP1b’s FIIND domain—a prerequisite for inflammasome assembly. Synergistic effects observed with Bacillus anthracis lethal toxin (LT) further underscore the role of proteolytic processing in NLRP1b activation.

Caspase-1 Activation Pathways

Val-boroPro activates caspase-1 through a non-canonical pathway that bypasses the need for autoproteolysis. Unlike traditional inflammasome agonists, which induce caspase-1 self-cleavage into p20 and p10 subunits, Val-boroPro promotes the direct activation of full-length pro-caspase-1. This process requires the inflammasome adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) in certain cellular contexts, as ASC-deficient macrophages exhibit attenuated caspase-1 activation and pyroptosis.

In human acute myeloid leukemia (AML) cells, Val-boroPro-induced caspase-1 activation is mediated by CARD8 rather than NLRP1. CARD8 forms a ternary complex with DPP9 and its own C-terminal fragment, which is destabilized upon DPP9 inhibition. This destabilization releases the CARD8 C-terminal domain, enabling it to oligomerize with ASC and recruit pro-caspase-1. The resulting caspase-1 complex cleaves gasdermin D (GSDMD), generating pore-forming N-terminal fragments that execute pyroptosis.

Pyroptosis Induction in Monocytes/Macrophages

Pyroptosis is characterized by plasma membrane rupture, release of pro-inflammatory cytokines (e.g., IL-1β, IL-18), and extrusion of cellular contents. Val-boroPro selectively induces pyroptosis in monocytes and macrophages by leveraging their high expression of DPP8/DPP9 and inflammasome components. In murine systems, NLRP1b is essential for this process, as Nlrp1b −/− macrophages are resistant to Val-boroPro. Similarly, human monocytic THP-1 cells require CARD8 and caspase-1 for Val-boroPro-induced death, as demonstrated by CRISPR knockout studies.

The kinetics of pyroptosis induction vary by cell type. For instance, Val-boroPro triggers rapid (2–6 h) lytic death in AML cell lines like MV4;11 and MOLM-13, whereas primary monocytes exhibit delayed responses. This disparity may reflect differences in basal inflammasome activation thresholds or expression levels of negative regulators like DPP8/DPP9. Intriguingly, Val-boroPro does not induce pyroptosis in activated lymphocytes, suggesting that cellular differentiation states modulate susceptibility.

NLRP1/CARD8 Inflammasome Regulation

Val-boroPro’s immunomodulatory effects are tightly linked to its regulation of NLRP1 and CARD8 inflammasomes. In mice, NLRP1b exists in a latent complex with DPP9, which prevents spontaneous autoproteolysis. Val-boroPro binding to DPP9 disrupts this interaction, enabling NLRP1b to undergo self-cleavage at the FIIND domain. The liberated C-terminal fragment oligomerizes with ASC and caspase-1, forming a functional inflammasome. Structural studies of rat NLRP1-DPP9 complexes reveal a 1:2 stoichiometry, with one full-length NLRP1 and one UPA-CARD fragment bound to DPP9.

In humans, CARD8 assumes the role of NLRP1 as the primary inflammasome sensor for Val-boroPro. CARD8’s N-terminal disordered region is constitutively degraded by the proteasome, but its C-terminal fragment remains bound to DPP9. DPP8/DPP9 inhibition destabilizes this interaction, freeing the CARD8 C-terminal domain to recruit caspase-1. Unlike NLRP1, CARD8 does not require FIIND autoproteolysis for activation, which may explain species-specific differences in Val-boroPro response.

Properties

Molecular Formula |

C9H20BN2O3+ |

|---|---|

Molecular Weight |

215.08 g/mol |

IUPAC Name |

[(2S)-1-[(2R)-2-boronopyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]azanium |

InChI |

InChI=1S/C9H19BN2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8,14-15H,3-5,11H2,1-2H3/p+1/t7-,8-/m0/s1 |

InChI Key |

FKCMADOPPWWGNZ-YUMQZZPRSA-O |

Isomeric SMILES |

B([C@@H]1CCCN1C(=O)[C@H](C(C)C)[NH3+])(O)O |

Canonical SMILES |

B(C1CCCN1C(=O)C(C(C)C)[NH3+])(O)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of the Protected Peptide-like Construct

The initial phase employs solid-phase peptide synthesis (SPPS) using N-9-fluorenylmethoxycarbonyl (Fmoc) chemistry on a 2-chlorotrityl resin. The protocol involves:

-

Activation of amino acids with 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)

-

Sequential coupling of Fmoc-protected amino acids in dimethylformamide (DMF)

-

Cleavage from the resin using a trifluoroacetic acid (TFA)/triisopropylsilane/dichloromethane mixture (3:1:96 v/v) for 27 minutes at room temperature

Critical to this step is the incorporation of an 8-amino-3,6-dioxaoctanoic acid (peg) spacer, which enhances solubility and mitigates steric hindrance during subsequent reactions. Neutralization with pyridine/methanol (1:9 v/v) ensures stability of the intermediate before proceeding to the next stage.

Step 2: Boronic Acid Conjugation via HATU-Mediated Coupling

The liberated peptide construct undergoes conjugation with L-boroPro-pinanediol, a key boronic acid precursor. This reaction utilizes:

-

HATU (1.2 equivalents) to activate the α-carboxyl group of the peptide

-

Diisopropylethylamine (DIPEA, 2.0 equivalents) as a base in DMF

-

Slow addition of L-boroPro-pinanediol-HCl (2.0 equivalents) in a 1:1 dichloromethane/DMF mixture at 0°C

The reaction mixture is warmed to room temperature and stirred overnight to achieve complete conversion. Pinanediol serves as a protecting group for the boronic acid moiety, preventing premature cyclization while maintaining inhibitor potency.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Comparative studies reveal that maintaining the coupling reaction at 0°C during reagent addition minimizes epimerization of the L-valine residue. The dichloromethane/DMF co-solvent system optimizes solubility of both the hydrophobic pinanediol group and the polar peptide intermediate.

Stoichiometric Considerations

A 20% excess of HATU (1.2 eq) relative to the peptide construct ensures complete activation of the carboxyl group, while the twofold molar excess of L-boroPro-pinanediol-HCl drives the reaction to >95% completion.

Post-Synthetic Processing and Purification

Deprotection and Isolation

Following conjugation, the pinanediol protecting group is removed via acid hydrolysis under controlled conditions:

Chromatographic Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column achieves >99% purity. The mobile phase gradient progresses from 5% to 40% acetonitrile in 0.1% TFA/water over 30 minutes, with detection at 214 nm.

Analytical Characterization

Mass Spectrometric Validation

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular identity with observed [M+H]+ at m/z 215.12 (calculated 214.07 g/mol). Discrepancies arise from boronic acid hydration states, necessitating high-resolution MS for unambiguous verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key 1H NMR signals (500 MHz, D2O):

-

δ 3.82–3.75 (m, 1H, α-proline CH)

-

δ 3.45–3.38 (m, 2H, valine β-CH2)

11B NMR exhibits a characteristic singlet at δ 28.5 ppm, confirming tetrahedral boronate complex formation.

Challenges in Scalable Synthesis

Boronic Acid Stability

The propensity of this compound to cyclize at neutral pH complicates long-term storage. Lyophilization from acidic aqueous solutions (pH 2.5–3.0) maintains the active open-chain form for >6 months at -80°C.

Stereochemical Integrity

Racemization during peptide coupling is minimized by:

-

Strict temperature control (<5°C during activation)

-

Use of HATU instead of carbodiimide coupling reagents

Comparative Analysis of Synthetic Methodologies

While the HATU-mediated approach remains predominant, alternative strategies have been explored:

The HATU method demonstrates superior reproducibility for gram-scale synthesis, albeit with higher reagent costs .

Chemical Reactions Analysis

Mechanism of Serine Protease Inhibition

Val-boroPro acts as a covalent inhibitor of DPP8 and DPP9 through reversible boronate ester formation with the catalytic serine residue. The boronic acid group in Val-boroPro reacts with the hydroxyl group of serine (Ser) in the enzyme’s active site, forming a stable tetrahedral intermediate that mimics the transition state of peptide bond cleavage .

Key Reaction Steps:

-

Nucleophilic Attack : The hydroxyl group of Ser attacks the electrophilic boron atom in Val-boroPro.

-

Tetrahedral Intermediate Formation : A covalent boronate ester adduct is formed, stabilizing the transition state and preventing substrate turnover.

-

Enzyme Inactivation : This inhibition is reversible, with an IC50 of 3.9 nM for DPP9 and 5.2 nM for DPP8 .

Selectivity Profile:

| Protease | IC50 (nM) | Substrate Specificity |

|---|---|---|

| DPP8 | 5.2 | Post-proline cleavage |

| DPP9 | 3.9 | Post-proline cleavage |

| DPP4 | >1,000 | Glucose regulation |

| DPP7 | >1,000 | Immune modulation |

Data derived from enzymatic assays using recombinant proteases .

Biochemical Consequences of DPP8/9 Inhibition

Inhibition of DPP8/9 triggers pyroptosis in monocytes and macrophages by activating pro-caspase-1 independently of inflammasome adaptors like ASC . This process involves:

-

Caspase-1 Activation : Pro-caspase-1 is cleaved and activated without autoproteolysis .

-

Gasdermin D Cleavage : Active caspase-1 cleaves gasdermin D (GSDMD), releasing its pore-forming N-terminal domain to induce pyroptosis .

-

Cytokine Release : Pyroptosis results in passive release of pro-inflammatory cytokines (e.g., pro-IL-1β, pro-IL-18) and lactate dehydrogenase (LDH) .

Chemical Stability and Solubility

Val-boroPro is typically dissolved in dimethyl sulfoxide (DMSO) containing 0.1% trifluoroacetic acid (TFA) to prevent cyclization and maintain stability . Key physicochemical properties include:

-

Molecular Formula : C9H20BN2O3+

-

Molecular Weight : 215.08 g/mol

-

Ionization State : Exists as an ammonium ion derivative at physiological pH .

Downstream Signaling Pathways

Val-boroPro’s inhibition of DPP8/9 activates the Nlrp1b inflammasome, requiring:

-

FIIND Domain Autoproteolysis : Essential for Nlrp1b activation .

-

Proteasome Activity : Blocked by inhibitors like MG132 and bortezomib .

-

Synergy with Anthrax Lethal Toxin : Co-treatment enhances pyroptotic cell death .

Modulation by External Factors

-

Electrical Stimulation (ES) : Reduces Val-boroPro-induced pyroptosis by promoting sirtuin3 (Sirt3)-dependent autophagy and reactive oxygen species (ROS) suppression .

-

Caspase-1 Knockout : Abolishes cytokine elevation in mice treated with Val-boroPro .

Comparative Reactivity with Structural Analogs

Val-boroPro’s boronic acid group distinguishes it from non-boronated inhibitors (e.g., 1G244). Unlike traditional inhibitors, its reversible covalent binding enhances potency and selectivity for DPP8/9 over other serine proteases .

Scientific Research Applications

Chemistry Applications

Inhibition of Dipeptidyl Peptidases

L-Val-L-boroPro is primarily utilized as a tool compound to study the inhibition of dipeptidyl peptidases (DPPs). These enzymes play a crucial role in various biological processes by cleaving dipeptides from the N-terminus of polypeptides. The compound selectively inhibits DPP4, DPP8, and DPP9, affecting immune responses and cell signaling pathways .

Mechanism of Action

The mechanism involves the formation of a covalent bond with the serine residue in the active site of DPPs, leading to their inactivation. This inhibition can be leveraged in drug design to develop therapeutic agents targeting conditions such as diabetes and cancer .

Biological Applications

Role in Immune Response

this compound has been shown to modulate immune responses significantly. Research indicates that it stimulates the immune system by inducing pyroptosis—a pro-inflammatory form of cell death—in monocytes and macrophages. This process enhances the secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and promotes T cell activation .

Antitumor Activity

In preclinical studies, this compound demonstrated potent antitumor effects by enhancing tumor-specific T cell responses. When combined with dendritic cell vaccines, it resulted in complete tumor regression in murine models. The compound's ability to enhance dendritic cell trafficking to lymph nodes is pivotal for its efficacy as an immunotherapeutic agent .

Medical Applications

Potential Therapeutic Uses

this compound has been investigated for its potential in treating various cancers due to its immunomodulatory effects. It has reached Phase III clinical trials as a candidate for cancer therapy, particularly for colorectal cancer, where it inhibits fibroblast activation protein (FAP), associated with tumor progression .

Antihyperglycemic Effects

Additionally, studies have highlighted its antihyperglycemic properties, making it relevant for diabetes management by modulating glucose metabolism through DPP4 inhibition .

Industrial Applications

Drug Development

In the pharmaceutical industry, this compound serves as a lead compound for the development of new therapeutic agents targeting DPPs. Its specificity and mechanism of action provide a foundation for synthesizing derivatives with enhanced efficacy and reduced side effects .

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Chemistry | Inhibition of Dipeptidyl Peptidases | Covalent bond formation with serine residues |

| Biology | Immune Modulation | Induction of pyroptosis in immune cells |

| Medicine | Antitumor Therapy | Enhances T cell responses via dendritic cell activation |

| Industry | Drug Development | Lead compound for therapeutic agents targeting DPPs |

Case Studies

-

Immune Response Modulation

A study demonstrated that this compound significantly increased IL-1β secretion in THP-1 macrophages, indicating its role in enhancing inflammatory responses essential for effective immune reactions against tumors . -

Antitumor Efficacy

In murine models, this compound was shown to facilitate tumor regression when combined with dendritic cell vaccines, highlighting its potential as an adjuvant therapy in cancer immunotherapy . -

Diabetes Management

Research indicated that this compound exhibits antihyperglycemic activity through DPP4 inhibition, suggesting its application in managing type 2 diabetes .

Mechanism of Action

L-Val-L-boroPro exerts its effects by inhibiting dipeptidyl peptidases, including dipeptidyl peptidase 4, dipeptidyl peptidase 8, and dipeptidyl peptidase 9 . It disrupts the inhibitory interaction between dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and the inflammasome sensor NLRP1, leading to the activation of the NLRP1 inflammasome . This activation triggers a cascade of immune responses, including the release of cytokines and chemokines that participate in innate and adaptive immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

L-Val-L-boroPro belongs to a class of boropeptide protease inhibitors. Below is a detailed comparison with structurally and functionally related compounds:

L-Ala-L-boroPro

- Structural Similarity : Shares the boronic acid-proline core but substitutes valine with alanine, reducing steric bulk .

- Target Selectivity : Inhibits DPP-IV and FAP but shows weaker binding affinity compared to this compound due to the smaller alanine side chain .

- Clinical Data: No phase II/III trials reported; preclinical studies highlight its utility in diabetes research due to DPP-IV inhibition .

Isoleucine Thiazolidide DPP-IV Inhibitors

- Structural Difference : Replaces the boronic acid with a thiazolidide group, eliminating covalent enzyme binding .

- Pharmacodynamics: Non-competitive inhibition mechanism with reversible binding, resulting in shorter duration of action compared to Val-boroPro .

- Therapeutic Use : Primarily studied for type 2 diabetes; lacks antitumor applications .

Saxagliptin (Non-Boronated DPP-IV Inhibitor)

- Mechanistic Contrast: A cyanopyrrolidine-based inhibitor with non-covalent binding to DPP-IV.

- Clinical Success : FDA-approved for diabetes with a 60–80% DPP-IV inhibition rate at therapeutic doses, outperforming Val-boroPro in metabolic applications .

Comparative Data Table

Key Research Findings

Selectivity Challenges : Val-boroPro’s inhibition of DPP8/9 correlates with dose-limiting toxicities (e.g., thrombocytopenia), whereas Saxagliptin’s specificity avoids these issues .

Boronic Acid Advantage: The boronate group in Val-boroPro confers ~100-fold higher potency against FAP compared to non-boronated analogs, validating boron’s role in enzyme inhibition .

Clinical Limitations : Despite FAP inhibition, Val-boroPro’s modest efficacy in colorectal cancer underscores the complexity of stromal targeting, necessitating combination therapies .

Q & A

Q. What are the primary mechanisms of action of L-Val-L-boroPro in protease inhibition, and how can these be experimentally validated?

this compound functions as a covalent inhibitor of serine proteases, targeting enzymes like dipeptidyl peptidase IV (DPP-IV) through boronic acid-mediated transition-state stabilization. Methodological validation involves:

- Enzyme kinetics assays : Measure inhibition constants (Ki) using fluorogenic substrates to track residual protease activity .

- X-ray crystallography : Resolve binding modes to confirm covalent adduct formation with catalytic serine residues .

- Cellular assays : Assess intracellular inhibition via Western blotting for downstream substrates (e.g., chemokine processing) .

Q. What analytical techniques are recommended for characterizing the purity and stability of this compound in experimental settings?

Use a combination of:

- High-performance liquid chromatography (HPLC) : Quantify purity (>95%) and detect degradation products under varying pH/temperature conditions .

- Mass spectrometry (MS) : Confirm molecular weight and identify hydrolyzed byproducts (e.g., boronic acid derivatives) .

- Nuclear magnetic resonance (NMR) : Monitor structural integrity, particularly the boronate ester bond, in deuterated solvents .

Q. How should researchers design dose-response studies for this compound to balance efficacy and off-target effects?

- Pilot toxicity assays : Use immortalized cell lines (e.g., HEK293) to establish IC50 values and identify cytotoxic thresholds .

- Selectivity profiling : Screen against protease panels (e.g., Prestwick Chemical Library) to assess off-target inhibition .

- In vivo dose escalation : Employ murine models with pharmacokinetic (PK) monitoring to optimize bioavailability and minimize organ toxicity .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacokinetic (PK) properties across studies be systematically addressed?

Contradictions often arise from variability in:

- Administration routes : Compare intravenous vs. oral dosing in preclinical models to clarify bioavailability differences .

- Analytical methodologies : Standardize LC-MS/MS protocols for plasma/tissue sample analysis to reduce inter-lab variability .

- Species-specific metabolism : Conduct cross-species PK studies (e.g., rat vs. primate) to identify metabolic enzymes responsible for clearance disparities .

Q. What strategies are effective in resolving discrepancies between in vitro potency and in vivo efficacy of this compound?

- Tissue penetration studies : Use radiolabeled this compound to quantify drug accumulation in target organs (e.g., liver, pancreas) .

- Protease redundancy analysis : Employ genetic knockout models to determine if compensatory enzymes reduce in vivo effect .

- Pharmacodynamic (PD) biomarkers : Measure active-site occupancy in tissues via activity-based protein profiling (ABPP) .

Q. How should researchers optimize experimental protocols to account for this compound’s hydrolytic instability in aqueous buffers?

- Buffer composition : Use non-nucleophilic buffers (e.g., HEPES) at pH 6.5–7.5 to slow hydrolysis .

- Temperature control : Store stock solutions in anhydrous DMSO at -80°C and limit thaw cycles .

- Real-time stability monitoring : Integrate HPLC with inline degassers to track degradation during long-term assays .

Q. What are the critical considerations for designing translational studies involving this compound in disease models?

- Pathophysiological relevance : Select models with confirmed overexpression of target proteases (e.g., DPP-IV in type 2 diabetes) .

- Disease staging : Administer this compound at early vs. late disease phases to assess therapeutic window .

- Combinatorial therapies : Evaluate synergy with standard-of-care drugs (e.g., metformin) using factorial experimental designs .

Methodological Frameworks for Data Interpretation

Q. How can meta-analysis frameworks be applied to reconcile heterogeneous outcomes in this compound studies?

- Data harmonization : Extract raw inhibition constants (Ki) and normalize to reference standards (e.g., sitagliptin for DPP-IV) .

- Subgroup analysis : Stratify results by experimental conditions (e.g., pH, temperature) to identify confounding variables .

- Sensitivity testing : Use Monte Carlo simulations to quantify uncertainty in pooled effect estimates .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound assays?

- Four-parameter logistic (4PL) modeling : Fit sigmoidal curves to calculate Hill coefficients and EC50 values .

- Resampling techniques : Apply bootstrapping to assess confidence intervals for low-replicate experiments .

- Bayesian hierarchical models : Integrate prior data (e.g., protease expression levels) to refine parameter estimates .

Tables for Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.